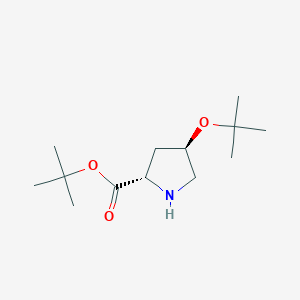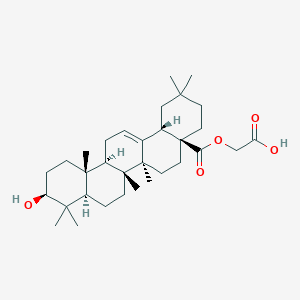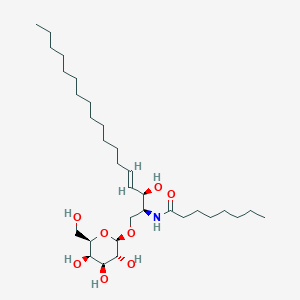
C8 beta-D-galactosyl N-acylsphingosine
Overview
Description
“C8 beta-D-galactosyl N-acylsphingosine” is also known as “beta-D-galactosyl-N-(octanoyl)sphingosine” or "beta-D-galactosyl-N-octanoylsphingosine" . It is a type of D-galactosyl-N-acylsphingosine in which the glycosidic bond has β-configuration and the ceramide N-acyl group is specified as octanoyl .
Synthesis Analysis
The synthesis of “this compound” involves a D-galactosyl-N-acylsphingosine in which the glycosidic bond has β-configuration and the ceramide N-acyl group is specified as octanoyl .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a D-galactosyl-N-acylsphingosine in which the glycosidic bond has beta-configuration and the ceramide N-acyl group is specified as octanoyl .Chemical Reactions Analysis
The transglycosylation abilities of different β-D-galactosidases from GH family 2 were tested experimentally using different acceptors and p-nitrophenyl-β-D-galactopyranoside as a donor of galactosyl moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a net charge of 0, an average mass of 587.82860, and a monoisotopic mass of 587.43972 .Scientific Research Applications
Enzymatic Synthesis and Biochemical Analysis
- Enzymatic Synthesis of Galactocerebroside : A study by Basu et al. (1971) focused on the enzymatic synthesis of galactocerebrosides, a class of glycosphingolipids, in embryonic chicken brain. This research explored the reaction catalyzed by galactosyltransferase and is fundamental in understanding the biochemical pathways involving C8 beta-D-galactosyl N-acylsphingosine (Basu, Schultz, Basu, & Roseman, 1971).
Disease Research and Diagnostic Tools
- Krabbe Disease Study Using Activity-Based Probes : Marques et al. (2017) developed a fluorescently tagged activity-based probe to study galactosylceramidase, the enzyme deficient in Krabbe disease. This research is crucial for understanding the enzymatic deficiencies related to this compound and its role in neurological disorders (Marques et al., 2017).
Structural and Functional Analysis
- Crystal Structures of Saposins : Ahn et al. (2006) examined saposins A and C, which are necessary for the breakdown of galactosylceramide. This research provides insight into the structural aspects of proteins interacting with this compound and their functional mechanisms (Ahn, Leyko, Alattia, Chen, & Privé, 2006).
Cellular Mechanisms and Gene Delivery
- Enhanced Gene Delivery Studies : Felgner et al. (1994) investigated cationic liposome reagents in DNA and mRNA transfection, examining their chemical structure-activity relationships. This study is relevant to the application of this compound in cellular processes and gene delivery mechanisms (Felgner et al., 1994).
NMR Spectroscopy in Glycosphingolipid Research
- NMR Analysis of Galactosylceramides : Dąbrowski, Egge, and Hanfland (1980) used high-resolution 1H and 13C NMR spectroscopy to analyze galactosylceramides. Their research contributes to understanding the structural properties of glycosphingolipids like this compound (Dąbrowski, Egge, & Hanfland, 1980).
Neurological Disorder Research
- Globoid Cell Leukodystrophy Study : Miyatake and Suzuki (1972) found significant deficiencies in psychosine galactosidase in patients with globoid cell leukodystrophy. This study highlights the implications of this compound in understanding and diagnosing neurological disorders (Miyatake & Suzuki, 1972).
Mechanism of Action
Target of Action
C8 beta-D-galactosyl N-acylsphingosine, also known as C8 beta-D-galactosylceramide, primarily targets the 2-hydroxyacylsphingosine 1-beta-galactosyltransferase . This enzyme plays a crucial role in the biosynthesis of galactocerebrosides, which are abundant sphingolipids of the myelin membrane of the central and peripheral nervous system .
Mode of Action
The compound interacts with its target by being a substrate for the enzyme 2-hydroxyacylsphingosine 1-beta-galactosyltransferase . This enzyme catalyzes the transfer of galactose to ceramide, a key enzymatic step in the biosynthesis of galactocerebrosides . The compound can be galactosylated by this enzyme, leading to changes in its structure and function .
Biochemical Pathways
The interaction of this compound with its target enzyme is part of the sphingolipid metabolism, specifically the galactosylceramide biosynthesis pathway . The product of this reaction, a beta-D-galactosyl- (1<->1’)-N-acylsphing-4-enine, is a key component in the formation of galactocerebrosides .
Result of Action
The molecular and cellular effects of the action of this compound are primarily seen in the formation of galactocerebrosides . These are abundant sphingolipids of the myelin membrane of the central and peripheral nervous system . Therefore, the compound plays a significant role in the functioning of the nervous system.
Future Directions
Biochemical Analysis
Biochemical Properties
C8 beta-D-galactosyl N-acylsphingosine is involved in various biochemical reactions, particularly in the biosynthesis of galactocerebrosides. These reactions are catalyzed by enzymes such as galactosyltransferases, which transfer galactose to ceramide to form galactocerebrosides . The compound interacts with proteins and other biomolecules, including enzymes involved in sphingolipid metabolism. These interactions are crucial for maintaining the structural integrity of cell membranes and facilitating cell signaling pathways.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis and degradation of sphingolipids. Enzymes such as galactosyltransferases and ceramidases play key roles in these pathways by catalyzing the formation and breakdown of the compound . The compound’s involvement in these pathways affects metabolic flux and metabolite levels, influencing cellular metabolism and function.
properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H61NO8/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-26(35)25(33-28(36)22-20-17-8-6-4-2)24-40-32-31(39)30(38)29(37)27(23-34)41-32/h19,21,25-27,29-32,34-35,37-39H,3-18,20,22-24H2,1-2H3,(H,33,36)/b21-19+/t25-,26+,27+,29-,30-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEXEEHGNKGJES-SWMJIITPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H61NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(3-benzoylphenyl)pentanamide](/img/structure/B1506633.png)
![(11bR)-2,6-Di-1-pyrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B1506634.png)
![7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1506656.png)
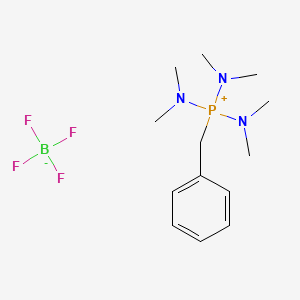


![4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1506674.png)

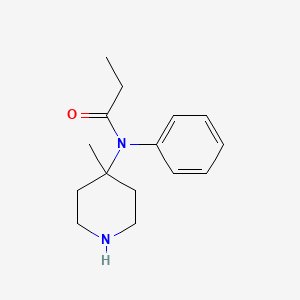
![4-Chlorofuro[3,2-c]pyridine hydrochloride](/img/structure/B1506680.png)
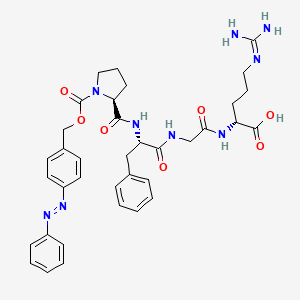
![Diethyl 1,4-dioxa-7-azaspiro[4.5]decane-7,10-dicarboxylate](/img/structure/B1506685.png)
